molecular formula C24H17F2N5O2S B10899506 13-(difluoromethyl)-11-methyl-4-[5-[(4-methylphenoxy)methyl]furan-2-yl]-16-thia-3,5,6,8,14-pentazatetracyclo[7.7.0.02,6.010,15]hexadeca-1(9),2,4,7,10(15),11,13-heptaene

13-(difluoromethyl)-11-methyl-4-[5-[(4-methylphenoxy)methyl]furan-2-yl]-16-thia-3,5,6,8,14-pentazatetracyclo[7.7.0.02,6.010,15]hexadeca-1(9),2,4,7,10(15),11,13-heptaene

Cat. No.: B10899506
M. Wt: 477.5 g/mol
InChI Key: MRJQOGOTDCNTJP-UHFFFAOYSA-N
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Description

13-(difluoromethyl)-11-methyl-4-[5-[(4-methylphenoxy)methyl]furan-2-yl]-16-thia-3,5,6,8,14-pentazatetracyclo[77002,6010,15]hexadeca-1(9),2,4,7,10(15),11,13-heptaene is a complex organic compound characterized by its unique structure and functional groups

Preparation Methods

The synthesis of 13-(difluoromethyl)-11-methyl-4-[5-[(4-methylphenoxy)methyl]furan-2-yl]-16-thia-3,5,6,8,14-pentazatetracyclo[7.7.0.02,6.010,15]hexadeca-1(9),2,4,7,10(15),11,13-heptaene involves multiple steps, each requiring specific reaction conditions. The synthetic route typically includes the following steps:

    Formation of the furan ring: This step involves the reaction of appropriate precursors under acidic or basic conditions to form the furan ring.

    Introduction of the difluoromethyl group: This is achieved through difluoromethylation reactions, often using reagents like difluoromethyl iodide or difluoromethyl sulfone.

    Assembly of the tetracyclic core: This involves cyclization reactions, often catalyzed by transition metals, to form the complex tetracyclic structure.

    Functional group modifications: Various functional groups are introduced or modified through reactions such as alkylation, acylation, and oxidation.

Industrial production methods may involve continuous flow processes to enhance reaction efficiency and yield .

Chemical Reactions Analysis

13-(difluoromethyl)-11-methyl-4-[5-[(4-methylphenoxy)methyl]furan-2-yl]-16-thia-3,5,6,8,14-pentazatetracyclo[7.7.0.02,6.010,15]hexadeca-1(9),2,4,7,10(15),11,13-heptaene undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert ketones or aldehydes to alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the difluoromethyl group or other reactive sites, using reagents like sodium methoxide or potassium tert-butoxide.

    Cyclization: Intramolecular cyclization reactions can form additional ring structures, often catalyzed by acids or bases.

Scientific Research Applications

13-(difluoromethyl)-11-methyl-4-[5-[(4-methylphenoxy)methyl]furan-2-yl]-16-thia-3,5,6,8,14-pentazatetracyclo[7.7.0.02,6.010,15]hexadeca-1(9),2,4,7,10(15),11,13-heptaene has several scientific research applications:

Mechanism of Action

The mechanism of action of 13-(difluoromethyl)-11-methyl-4-[5-[(4-methylphenoxy)methyl]furan-2-yl]-16-thia-3,5,6,8,14-pentazatetracyclo[7.7.0.02,6.010,15]hexadeca-1(9),2,4,7,10(15),11,13-heptaene involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The compound’s effects are mediated through binding to these targets, altering their activity and resulting in various biological outcomes .

Comparison with Similar Compounds

Similar compounds to 13-(difluoromethyl)-11-methyl-4-[5-[(4-methylphenoxy)methyl]furan-2-yl]-16-thia-3,5,6,8,14-pentazatetracyclo[7.7.0.02,6.010,15]hexadeca-1(9),2,4,7,10(15),11,13-heptaene include:

The uniqueness of 13-(difluoromethyl)-11-methyl-4-[5-[(4-methylphenoxy)methyl]furan-2-yl]-16-thia-3,5,6,8,14-pentazatetracyclo[77002,6

Properties

Molecular Formula

C24H17F2N5O2S

Molecular Weight

477.5 g/mol

IUPAC Name

13-(difluoromethyl)-11-methyl-4-[5-[(4-methylphenoxy)methyl]furan-2-yl]-16-thia-3,5,6,8,14-pentazatetracyclo[7.7.0.02,6.010,15]hexadeca-1(9),2,4,7,10(15),11,13-heptaene

InChI

InChI=1S/C24H17F2N5O2S/c1-12-3-5-14(6-4-12)32-10-15-7-8-17(33-15)22-29-23-20-19(27-11-31(23)30-22)18-13(2)9-16(21(25)26)28-24(18)34-20/h3-9,11,21H,10H2,1-2H3

InChI Key

MRJQOGOTDCNTJP-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)OCC2=CC=C(O2)C3=NN4C=NC5=C(C4=N3)SC6=C5C(=CC(=N6)C(F)F)C

Origin of Product

United States

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